molecular formula C11H8FNO B6413598 2-(2-Fluorophenyl)pyridin-4(1H)-one CAS No. 1261961-49-2

2-(2-Fluorophenyl)pyridin-4(1H)-one

Cat. No.: B6413598
CAS No.: 1261961-49-2
M. Wt: 189.19 g/mol
InChI Key: XFYWBUGOBMPEEZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)pyridin-4(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyridin-4(1H)-one typically involves the reaction of 2-fluorobenzaldehyde with 4-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridin-4(1H)-one: Lacks the fluorine substitution, which can affect its reactivity and biological activity.

    2-(2-Chlorophenyl)pyridin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    2-(2-Methylphenyl)pyridin-4(1H)-one: Contains a methyl group instead of fluorine, which can influence its steric and electronic properties.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)pyridin-4(1H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-7-8(14)5-6-13-11/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYWBUGOBMPEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692416
Record name 2-(2-Fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-49-2
Record name 2-(2-Fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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